3-Bromo-5-oxiranylmethoxy-pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
3-bromo-5-(oxiran-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-7(3-10-2-6)11-4-8-5-12-8/h1-3,8H,4-5H2 |
InChI Key |
MPHXTBODMZBQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Synthetic Strategies for 3 Bromo 5 Oxiranylmethoxy Pyridine
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of 3-Bromo-5-oxiranylmethoxy-pyridine reveals two primary bond disconnections. The most logical disconnection is at the ether linkage, separating the brominated pyridine (B92270) core from the oxiranylmethoxy side chain. This leads to two key synthons: 3-bromo-5-hydroxypyridine (B18002) and an appropriate three-carbon electrophile, such as epichlorohydrin (B41342). A second disconnection can be envisioned at the C-Br bond, suggesting a precursor like 5-oxiranylmethoxy-pyridine that could undergo bromination. However, controlling the regioselectivity of such a reaction can be challenging. Therefore, the former approach is generally preferred.
Approaches to Brominated Pyridine Precursors
The synthesis of the crucial intermediate, 3-bromo-5-hydroxypyridine, or a related precursor, is a critical step. Several methods can be employed to achieve this.
Direct Bromination of Pyridine Derivatives and Regioselectivity
Direct bromination of the pyridine ring is a common method for introducing a bromine atom. However, the electron-deficient nature of the pyridine ring makes electrophilic substitution, such as bromination, challenging and often requires harsh conditions. The regioselectivity of the reaction is highly dependent on the substituents already present on the ring.
For instance, direct bromination of pyridine itself with bromine in sulfuric acid at high temperatures can yield 3-bromopyridine. google.com The presence of directing groups can significantly influence the outcome. Electron-donating groups, such as a hydroxyl or methoxy (B1213986) group, activate the ring towards electrophilic substitution and direct the incoming electrophile to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct substitution to the meta position.
In a specific example, the bromination of 2-ethylpyridine (B127773) with bromine resulted in substitution at the 3- and 5-positions. youtube.com Another approach involves the use of a directing group to control the regioselectivity of bromination to the meta-position of pyridine derivatives. nih.govacs.org This can be achieved through an electrochemical protocol without the need for catalysts or oxidants. nih.govacs.org
| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |
| Pyridine | Br2, H2SO4, 130-140°C | 3-Bromopyridine | High | google.com |
| 2-Ethylpyridine | Br2 | 3-Bromo-2-ethylpyridine, 3,5-Dibromo-2-ethylpyridine | 81%, 7% | youtube.com |
| Pyridine Derivatives | Bromine salts, electrochemical | meta-Brominated pyridines | 28-95% | acs.org |
Functional Group Interconversions for Bromopyridine Synthesis
Functional group interconversion provides a versatile alternative to direct bromination, allowing for the synthesis of bromopyridines from other functionalized pyridines. ub.edufiveable.mevanderbilt.eduyoutube.comimperial.ac.uk This approach often offers better control over regiochemistry.
A common strategy involves the Sandmeyer reaction, where an amino group is converted to a diazonium salt, which is then displaced by a bromide ion. For example, 3-aminopyridine (B143674) can be diazotized and treated with a copper(I) bromide source to yield 3-bromopyridine. This method is widely applicable for the synthesis of various brominated pyridines. orgsyn.org
Another approach is the conversion of a hydroxyl group to a bromine atom. This can be achieved using reagents like phosphorus oxybromide (POBr3) or a two-step process involving conversion to a better leaving group, such as a tosylate, followed by displacement with bromide. For instance, 3-bromo-5-hydroxypyridine can be synthesized from 5-bromopyridine-3-boronic acid via decarboxylation. chemicalbook.com
| Precursor | Reagents | Product | Reference |
| 3-Aminopyridine | NaNO2, HBr, CuBr | 3-Bromopyridine | orgsyn.org |
| 5-Bromopyridine-3-boronic acid | Decarboxylation | 3-Bromo-5-hydroxypyridine | chemicalbook.com |
| 3,5-Dibromopyridine (B18299) | NaOCH3, DMF | 3-Bromo-5-methoxypyridine (B189597) | chemicalbook.com |
Introduction of the Oxiranylmethoxy Moiety
Once the brominated pyridine precursor is obtained, the final step is the introduction of the oxiranylmethoxy group. This can be accomplished through two primary methods: etherification with an epoxide-containing electrophile or epoxidation of a precursor containing an allyl ether.
Etherification Reactions with Epichlorohydrin Derivatives or Related Substrates
The most direct method for introducing the oxiranylmethoxy group is through a Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of 3-bromo-5-hydroxypyridine with an electrophile like epichlorohydrin or glycidyl (B131873) tosylate. The alkoxide, generated by treating the hydroxypyridine with a base such as sodium hydride, acts as a nucleophile and displaces the leaving group on the three-carbon electrophile.
The reaction of an alcohol with epichlorohydrin in the presence of a base and a phase transfer catalyst is a common method for preparing glycidyl ethers. google.com The reaction of 2-naphthylmethanol with sodium hydride and subsequent addition of an electrophile provides a similar example of this type of etherification. prepchem.com
It is important to note that the reaction between a nucleophile and epichlorohydrin can proceed via two pathways: direct substitution of the chloride or initial opening of the epoxide ring followed by intramolecular cyclization to form the new epoxide. youtube.com Careful control of reaction conditions is necessary to favor the desired product.
| Reactants | Reagents and Conditions | Product | Reference |
| Alcohol, Epichlorohydrin | Base, Phase Transfer Catalyst | Glycidyl Ether | google.com |
| 2-Naphthylmethanol, Electrophile | NaH, DMF | 2-(alkoxymethyl)naphthalene | prepchem.com |
Epoxidation of Allyl Ethers via Olefin Oxidation
An alternative strategy involves the initial formation of an allyl ether followed by epoxidation of the double bond. In this approach, 3-bromo-5-hydroxypyridine is first reacted with an allyl halide, such as allyl bromide, to form 3-bromo-5-(allyloxy)pyridine.
The subsequent epoxidation of the allyl ether can be achieved using various oxidizing agents. organic-chemistry.orgmasterorganicchemistry.com Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. masterorganicchemistry.com Other methods include catalytic epoxidation using transition metal catalysts, such as those based on titanium or vanadium, in the presence of an oxidant like hydrogen peroxide or tert-butyl hydroperoxide. organic-chemistry.orgresearchgate.netyoutube.com The choice of epoxidation reagent can influence the stereoselectivity of the reaction, particularly for chiral substrates. wikipedia.org
| Substrate | Oxidizing Agent/Catalyst | Product | Reference |
| Alkene | m-CPBA | Epoxide | masterorganicchemistry.com |
| Alkene | H2O2, Manganese(2+) salts | Epoxide | organic-chemistry.org |
| Allyl-glycidyl ether | H2O2, Ti-SBA-15 catalyst | Epoxidized product | researchgate.net |
| Allylic alcohol | (+)- or (-)-Diethyl tartrate, Ti(OiPr)4, TBHP | Chiral epoxide | youtube.com |
Multi-Step Conversions from Hydroxy-Pyridine Precursors
A common and effective strategy for the synthesis of this compound involves the O-alkylation of a 3-Bromo-5-hydroxypyridine precursor. This multi-step approach leverages the nucleophilicity of the hydroxyl group to introduce the oxiranylmethoxy side chain.
Step 1: Deprotonation of 3-Bromo-5-hydroxypyridine
The synthesis begins with the deprotonation of the hydroxyl group on the pyridine ring to form a more nucleophilic pyridinolate anion. This is typically achieved using a strong base. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile. The use of sodium hydride ensures the essentially irreversible formation of the alkoxide. chemicalbook.com
Step 2: Nucleophilic Substitution
The resulting pyridinolate anion is then reacted with a suitable three-carbon electrophile containing an epoxide ring. The most common reagent for this purpose is epichlorohydrin (1-chloro-2,3-epoxypropane). The alkoxide attacks the carbon atom bearing the chlorine, displacing it in an Sₙ2 reaction to form the desired ether linkage.
An alternative electrophile is glycidyl tosylate. The tosylate group is an excellent leaving group, often leading to milder reaction conditions compared to epichlorohydrin.
Reaction Scheme:
Care must be taken during this step to control the temperature, as the epoxide ring is sensitive and can undergo ring-opening if conditions are too harsh or if excess nucleophile is present. The reaction is typically run at moderate temperatures to ensure the integrity of the epoxide. A similar synthetic strategy has been reported for the synthesis of 3-bromo-5-(naphth-2-ylmethoxy)pyridine, where 3,5-dibromopyridine was reacted with sodium 2-naphthylmethoxide. prepchem.com
Chemo- and Regioselective Synthesis Considerations in Multi-Functionalized Systems
The synthesis of a molecule like this compound, which possesses multiple functional groups (a pyridine ring, a bromine atom, an ether, and an epoxide), presents significant challenges in terms of chemo- and regioselectivity.
Regioselectivity: The primary challenge is achieving the desired 3,5-substitution pattern on the pyridine ring.
Starting Material Synthesis: The synthesis of the 3-Bromo-5-hydroxypyridine precursor must be regioselective. Direct bromination of 3-hydroxypyridine (B118123) would likely yield a mixture of products due to the activating, ortho-, para-directing nature of the hydroxyl group and the complex electronics of the pyridine ring. A more controlled approach often involves starting with a pre-functionalized pyridine ring where the directing effects of existing substituents can be exploited to install the bromo and hydroxyl groups in the correct positions. For instance, methods involving pyridyne intermediates or directed metalation can offer high regioselectivity in the functionalization of pyridine rings. nih.govrsc.org The use of blocking groups can also be an effective strategy to direct functionalization to a specific position. nih.govchemrxiv.orgchemrxiv.org
Alkylation Reaction: The O-alkylation of 3-Bromo-5-hydroxypyridine is highly regioselective for the oxygen atom over the pyridine nitrogen. The hydroxyl group is significantly more acidic than the N-H proton of a potential pyridinium (B92312) ion, ensuring that deprotonation and subsequent alkylation occur on the oxygen.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.
Alkylation vs. Side Reactions: During the Williamson ether synthesis step, the conditions must be chosen to favor O-alkylation without promoting side reactions. The pyridine nitrogen, while less nucleophilic than the deprotonated hydroxyl group, could potentially react with the electrophile. However, the formation of the pyridinolate salt makes the oxygen the overwhelmingly dominant nucleophilic site.
Modern cross-coupling reactions offer alternative routes but also highlight chemoselectivity challenges. For example, a dehydrogenative cross-coupling between a pyridine C-H bond and an ether could be envisioned, although achieving the required regioselectivity on an unsubstituted pyridine is difficult. researchgate.net
Green Chemistry Approaches and Sustainable Synthetic Methodologies
Traditional methods for synthesizing pyridine derivatives and epoxides often involve hazardous reagents, harsh conditions, and significant waste generation. acs.org Green chemistry principles aim to mitigate these issues by designing more environmentally benign processes. numberanalytics.comijpsonline.com
Sustainable Approaches for Pyridine Synthesis:
Catalysis: The use of transition-metal catalysts can enable C-H functionalization reactions under milder conditions, reducing the need for pre-functionalized starting materials and stoichiometric reagents. ijpsonline.comresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green chemistry tool that can significantly shorten reaction times, reduce energy consumption, and often improve yields compared to conventional heating. nih.govrasayanjournal.co.in
Alternative Solvents: Replacing hazardous organic solvents like DMF with greener alternatives such as water, ethanol, or ionic liquids minimizes environmental impact. ijpsonline.comrasayanjournal.co.in
Multicomponent Reactions (MCRs): One-pot reactions where multiple starting materials react to form a complex product can increase efficiency, reduce waste from intermediate purification steps, and save time and resources. researchgate.netnih.govrasayanjournal.co.in
Sustainable Approaches for Epoxidation:
Green Oxidants: A key area of green innovation is the replacement of traditional peroxy acids (which can be explosive and produce acidic waste) with cleaner oxidants. Hydrogen peroxide (H₂O₂) is an ideal green oxidant, as its only byproduct is water. organic-chemistry.org Catalytic systems using manganese or other metals have been developed to activate H₂O₂ for efficient epoxidation. organic-chemistry.org
Electrochemical Synthesis: Electrochemical methods can generate epoxides from olefins at room temperature and pressure, using water as the oxygen source. acs.orgacs.org This process avoids high temperatures and hazardous reagents and can produce hydrogen gas as a valuable byproduct. acs.org
The table below summarizes some green chemistry approaches applicable to the synthesis of functionalized pyridines and epoxides.
| Green Chemistry Principle | Conventional Method | Green Alternative | Benefit |
| Safer Reagents | Peroxy acids (e.g., m-CPBA) for epoxidation | H₂O₂ with a catalyst organic-chemistry.org | Byproduct is water; less hazardous. |
| Energy Efficiency | Conventional heating (oil baths) | Microwave irradiation nih.gov | Faster reaction times, lower energy use. |
| Waste Prevention | Multi-step synthesis with isolation | One-pot/Multicomponent reactions researchgate.netrasayanjournal.co.in | Fewer workup and purification steps, less solvent waste. |
| Safer Solvents | Chlorinated or aprotic polar solvents (e.g., DMF, CH₂Cl₂) | Water, ethanol, ionic liquids ijpsonline.comrasayanjournal.co.in | Reduced toxicity and environmental impact. |
| Catalysis | Stoichiometric reagents | Transition-metal or organocatalysts numberanalytics.com | High efficiency, lower waste, catalyst can be recycled. |
| Innovative Conditions | High temperature and pressure processes | Electrochemical synthesis acs.orgacs.org | Mild conditions (room temp/pressure), uses water as O-source. |
Chemical Transformations and Reactivity of 3 Bromo 5 Oxiranylmethoxy Pyridine
Reactions at the Bromine Center: Cross-Coupling Methodologies
The bromine atom at the C-3 position of the pyridine (B92270) ring provides a handle for numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures.
The Suzuki-Miyaura coupling is a highly utilized method for forming carbon-carbon bonds between aryl halides and organoboron compounds, such as boronic acids or their esters. rsc.orglibretexts.org This reaction is valued for its mild conditions, functional group tolerance, and the generally low toxicity of the boron reagents. rsc.orgresearchgate.net For 3-Bromo-5-oxiranylmethoxy-pyridine, a Suzuki-Miyaura coupling would involve the reaction of the bromine center with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.org
The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species (formed from the organoboron reagent and the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca The choice of ligands, base, and solvent is crucial for achieving high yields, especially with heteroaryl substrates like pyridines. nih.gov Research on similar bromo-pyridine systems has demonstrated successful couplings with various aryl- and heteroarylboronic acids. beilstein-journals.orgcapes.gov.br
Table 1: Representative Suzuki-Miyaura Coupling of this compound
| Entry | Organoboron Reagent | Catalyst System | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3-Phenyl-5-oxiranylmethoxy-pyridine |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 3-(4-Methoxyphenyl)-5-oxiranylmethoxy-pyridine |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 3-(Thiophen-2-yl)-5-oxiranylmethoxy-pyridine |
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins. nih.gov This palladium-catalyzed process involves the formal substitution of a vinylic hydrogen with the aryl group of the halide. mdpi.com The reaction typically proceeds through a sequence of oxidative addition, migratory insertion of the olefin into the palladium-aryl bond, followed by β-hydride elimination. nih.govlibretexts.org
For this compound, a Heck reaction with an olefinic partner like styrene (B11656) or an acrylate (B77674) ester would yield the corresponding 3-alkenyl-5-oxiranylmethoxy-pyridine derivative. Studies on the closely related substrate, 3-bromo-5-methoxypyridine (B189597), have shown successful Heck couplings with fluorous alkenes using a Pd(OAc)₂ catalyst system, indicating the viability of this transformation for the target molecule. mdpi.comresearchgate.net The regioselectivity of the addition to the alkene is generally controlled by steric factors, with the aryl group adding to the less substituted carbon of the double bond. mdpi.com
Table 2: Potential Heck Reactions with this compound
| Entry | Olefinic Partner | Catalyst System | Base | Solvent | Product |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 3-((E)-2-phenylvinyl)-5-(oxiran-2-ylmethoxy)pyridine |
| 2 | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Methyl (E)-3-(5-(oxiran-2-ylmethoxy)pyridin-3-yl)acrylate |
| 3 | 4-Vinylpyridine | Herrmann-Beller palladacycle | NaOAc | DMF | 3-((E)-2-(pyridin-4-yl)vinyl)-5-(oxiran-2-ylmethoxy)pyridine |
The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org This methodology allows for the synthesis of arylalkynes, which are versatile intermediates in organic synthesis.
The reaction of this compound with various terminal alkynes would produce 3-alkynyl-5-oxiranylmethoxy-pyridine derivatives. The generally accepted mechanism involves a palladium cycle for the aryl halide and a copper cycle for the alkyne, culminating in the formation of the C-C bond. wikipedia.org Successful Sonogashira couplings have been reported for a range of 3-bromo-pyridines, including those with amine substituents, demonstrating the broad applicability of this reaction. scirp.orgresearchgate.net
Table 3: Illustrative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 3-(Phenylethynyl)-5-oxiranylmethoxy-pyridine |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / CuI / PPh₃ | Piperidine | DMF | 3-((Trimethylsilyl)ethynyl)-5-oxiranylmethoxy-pyridine |
| 3 | Propargyl alcohol | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 3-(5-(Oxiran-2-ylmethoxy)pyridin-3-yl)prop-2-yn-1-ol |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. mychemblog.comwikipedia.org This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active compounds. mychemblog.comorganic-chemistry.org The process involves the reaction of an aryl halide, like this compound, with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a stoichiometric amount of base. mychemblog.comlibretexts.org
The catalytic cycle is understood to proceed via oxidative addition of the aryl bromide to the Pd(0) complex, followed by deprotonation of the amine and coordination to the palladium center, and finally reductive elimination to form the N-aryl product. wikipedia.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphines often providing the best results. organic-chemistry.org
Table 4: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst System | Base | Solvent | Product |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-(5-(Oxiran-2-ylmethoxy)pyridin-3-yl)morpholine |
| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | N-Phenyl-5-(oxiran-2-ylmethoxy)pyridin-3-amine |
| 3 | Benzylamine | Pd₂(dba)₃ / t-Bu-Xphos | K₃PO₄ | Toluene | N-Benzyl-5-(oxiran-2-ylmethoxy)pyridin-3-amine |
Beyond the most common cross-coupling reactions, the bromine atom on the pyridine ring can participate in other transition-metal-catalyzed transformations. For instance, Hiyama coupling utilizes organosilicon reagents as the nucleophilic partner. These reactions often require activation with a fluoride (B91410) source or can proceed under fluoride-free conditions using organosilanols. nih.gov Another example is the Stille coupling, which employs organotin reagents. However, the toxicity of tin compounds has led to a preference for other methods like the Suzuki coupling. nih.gov Carbonylation reactions, where a carbonyl group is inserted using carbon monoxide gas, can also be performed on aryl halides to generate esters, amides, or carboxylic acids, further expanding the synthetic utility of this compound. diva-portal.org
Epoxide Ring-Opening Reactions
The epoxide, or oxirane, is a three-membered heterocyclic ether characterized by significant ring strain, which makes it susceptible to ring-opening reactions by a wide array of nucleophiles. nih.govrsc.org These reactions can be catalyzed by either acid or base, and the regioselectivity of the nucleophilic attack depends on the reaction conditions and the substitution pattern of the epoxide. libretexts.orglibretexts.org
Under basic or nucleophilic conditions (e.g., with amines, alkoxides, or Grignard reagents), the reaction proceeds via an SN2 mechanism. khanacademy.orgopenstax.org The nucleophile attacks the less sterically hindered carbon atom of the epoxide. For this compound, this would be the terminal (C-3) carbon of the oxirane ring. This attack leads to inversion of stereochemistry at the site of attack.
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring toward nucleophilic attack. khanacademy.org The mechanism is considered a hybrid between SN1 and SN2. libretexts.orgopenstax.org The nucleophile attacks the carbon atom that can best stabilize a developing positive charge. In the case of the terminal epoxide in this compound, where one carbon is primary and the other is secondary, the attack will still predominantly occur at the less substituted primary carbon in an SN2-like fashion. openstax.org However, the reaction proceeds with anti-stereochemistry, resulting in a trans-diol product upon hydrolysis. openstax.org The ability to use a wide range of nucleophiles, including water, alcohols, amines, and thiols, makes epoxide ring-opening a versatile method for introducing diverse functional groups. researchgate.netnih.gov
Table 5: Epoxide Ring-Opening Reactions of this compound
| Entry | Nucleophile/Conditions | Mechanism Type | Major Product |
| 1 | NaOH / H₂O | Basic (SN2) | 1-(5-Bromopyridin-3-yloxy)-3-(hydroxy)propan-2-ol |
| 2 | CH₃OH / H₂SO₄ (cat.) | Acidic (SN2-like) | 1-(5-Bromopyridin-3-yloxy)-3-methoxypropan-2-ol |
| 3 | NH₃ (aq.) | Basic (SN2) | 1-Amino-3-(5-bromopyridin-3-yloxy)propan-2-ol |
| 4 | Phenylmagnesium bromide then H₃O⁺ | Basic (SN2) | 1-(5-Bromopyridin-3-yloxy)-3-phenylpropan-2-ol |
| 5 | HCl (anhydrous) | Acidic (SN2-like) | 1-(5-Bromopyridin-3-yloxy)-3-chloropropan-2-ol |
Nucleophilic Ring-Opening with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organolithiums)
No specific data found for this compound.
Ring-Opening with Heteroatom Nucleophiles (e.g., Amines, Alcohols, Thiols)
No specific data found for this compound.
Acid-Catalyzed Ring-Opening Mechanisms and Regioselectivity
No specific data found for this compound.
Stereochemical Implications of Epoxide Transformations and Chiral Auxiliary Strategies
No specific data found for this compound.
Reactivity of the Pyridine Nitrogen Atom
N-Oxidation and its Impact on Electronic Properties and Reactivity
No specific data found for this compound.
Coordination Chemistry and Ligand Design Principles
No specific data found for this compound.
General Stability and Potential Decomposition Pathways in Complex Environments
The stability of this compound is dictated by the interplay of its constituent functional groups: the bromopyridine core, the ether linkage, and the terminal epoxide (oxirane) ring. In complex environments, which may contain nucleophiles, acids, bases, and be subject to thermal or photochemical stress, the molecule possesses several potential pathways for decomposition. The inherent reactivity of the strained oxirane ring, coupled with the electron-deficient nature of the pyridine ring, makes this compound susceptible to various transformations.
The primary modes of degradation are anticipated to be the opening of the highly reactive epoxide ring and the cleavage of the ether bond. The carbon-bromine bond on the pyridine ring also presents a site for potential transformation, although it is generally more stable than the epoxide group.
Influence of Environmental Factors on Stability:
pH: The stability of this compound is highly dependent on pH. In acidic conditions, the epoxide ring is susceptible to acid-catalyzed ring-opening, which can be initiated by protonation of the oxirane oxygen. This process significantly lowers the activation energy for nucleophilic attack. In alkaline environments, direct nucleophilic attack on the epoxide ring is the more probable degradation pathway. The ether linkage may also undergo hydrolysis under strong acidic or basic conditions, although this typically requires more forcing conditions than epoxide ring-opening.
Nucleophiles: The presence of nucleophiles such as water, amines, or thiols can lead to the rapid opening of the oxirane ring, forming the corresponding diol, amino alcohol, or thioether alcohol, respectively. The ether linkage itself is generally stable to most nucleophiles under neutral conditions.
Temperature and Light: Elevated temperatures will accelerate the degradation reactions mentioned above. While the pyridine ring itself is relatively stable to thermal decomposition, the side chain is more labile. Photochemical degradation, particularly involving the carbon-bromine bond, is also a plausible decomposition pathway, as aryl bromides can undergo photolytic cleavage.
Potential Decomposition Pathways:
The decomposition of this compound in a complex environment, such as one containing water and other nucleophiles under varying pH, can be expected to proceed through several key pathways.
Epoxide Ring-Opening: This is the most likely initial decomposition step.
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the epoxide ring will open to form 3-Bromo-5-(2,3-dihydroxypropoxy)pyridine.
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide (B78521) ions will attack one of the epoxide carbons, also yielding 3-Bromo-5-(2,3-dihydroxypropoxy)pyridine.
Reaction with Other Nucleophiles: Other nucleophiles present in the environment will react similarly to form a variety of adducts.
Ether Bond Cleavage: While generally more stable than the epoxide, the ether linkage can be cleaved under more vigorous acidic or basic conditions, leading to the formation of 3-Bromo-5-hydroxypyridine (B18002) and various glycerol-derived fragments. chemicalbook.com
C-Br Bond Cleavage: The carbon-bromine bond on the pyridine ring can be cleaved under certain conditions, such as in the presence of reducing agents or through palladium-catalyzed reactions if transition metals are present in the environment. wikipedia.org This would lead to the formation of 5-Oxiranylmethoxy-pyridine.
The following tables summarize the predicted stability and decomposition products of this compound in various environments.
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Stability | Primary Reactive Site |
|---|---|---|
| Neutral, Anhydrous, Dark | High | - |
| Acidic (aq) | Low | Epoxide Ring |
| Basic (aq) | Low | Epoxide Ring |
| Presence of Nucleophiles | Low | Epoxide Ring |
| Elevated Temperature | Moderate to Low | Epoxide Ring, Ether Linkage |
Table 2: Potential Decomposition Products of this compound
| Decomposition Pathway | Key Reagents/Conditions | Major Products |
|---|---|---|
| Epoxide Hydrolysis | Water, Acid or Base | 3-Bromo-5-(2,3-dihydroxypropoxy)pyridine |
| Ether Cleavage | Strong Acid/Base, Heat | 3-Bromo-5-hydroxypyridine |
Advanced Spectroscopic and Structural Analysis of 3 Bromo 5 Oxiranylmethoxy Pyridine
Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation
Detailed ¹H NMR, ¹³C NMR, and 2D NMR data for 3-Bromo-5-oxiranylmethoxy-pyridine are not available in the reviewed literature.
¹H NMR Chemical Shift and Coupling Constant Analysis
Specific chemical shifts (δ) and coupling constants (J) for the protons of this compound have not been documented.
¹³C NMR Chemical Shift and DEPT Analysis
The characteristic chemical shifts for the carbon atoms of the pyridine (B92270) ring and the oxiranylmethoxy side chain, as well as DEPT (Distortionless Enhancement by Polarization Transfer) analysis to differentiate between CH, CH₂, and CH₃ groups, are not available.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Information from 2D NMR experiments, which would be essential for confirming the connectivity of atoms and determining the stereochemistry of the chiral center in the oxirane ring, has not been published.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Specific mass spectrometry data for this compound is unavailable.
High-Resolution Mass Spectrometry (HRMS)
The precise molecular weight and elemental composition, which would be determined by HRMS, have not been reported.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights
There are no available studies on the fragmentation patterns of this compound using tandem mass spectrometry, which would provide valuable information about its structural components.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the various functional groups present. While specific experimental spectra for this compound are not widely available in the literature, a detailed analysis can be constructed based on the known spectral data of its structural analogues, such as 3-Bromo-5-methoxypyridine (B189597) and general characteristic frequencies for epoxide rings. nih.gov
The structure of this compound combines a substituted pyridine ring, an ether linkage, and an oxirane (epoxide) ring. Each of these components exhibits characteristic vibrational modes.
The 3-bromopyridine moiety is expected to show several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. The C-C and C-N stretching vibrations within the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, generally in the 600-500 cm⁻¹ region.
The ether linkage (-O-CH₂-) will introduce C-O-C stretching vibrations, which are typically strong in the IR spectrum and appear in the 1260-1000 cm⁻¹ range. The asymmetric C-O-C stretching is usually found at higher wavenumbers than the symmetric stretch. Additionally, CH₂ scissoring and rocking vibrations will be present.
The oxiranyl (epoxide) ring has several characteristic vibrational modes. The ring stretching vibrations, often referred to as the "ring breathing" modes, are particularly diagnostic. An asymmetrical ring stretching is typically observed around 950-810 cm⁻¹, while a symmetrical ring stretching appears near 1250 cm⁻¹. The C-H stretching vibrations of the CH₂ and CH groups on the epoxide ring are expected in the 3050-2990 cm⁻¹ range.
Based on the FT-Raman and FTIR spectra of the closely related compound 3-Bromo-5-methoxypyridine, we can infer the likely positions of several key vibrational bands for the bromopyridine and ether components of the target molecule. nih.gov
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Pyridine Ring |
| Oxirane C-H Stretch | 3050-2990 | Oxirane Ring |
| Aliphatic C-H Stretch | 3000-2850 | Methoxy (B1213986) Group |
| C=C, C=N Ring Stretch | 1600-1400 | Pyridine Ring |
| Symmetric Oxirane Ring Breathing | ~1250 | Oxirane Ring |
| Asymmetric C-O-C Stretch | 1260-1200 | Ether |
| Symmetric C-O-C Stretch | 1150-1000 | Ether |
| Asymmetric Oxirane Ring Stretch | 950-810 | Oxirane Ring |
Chiral Chromatography for Enantiomeric Purity Assessment (where applicable)
The presence of a chiral center in the oxiranyl (epoxide) group of this compound means that the compound can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other and often exhibit different biological activities. Therefore, the assessment of enantiomeric purity is crucial, particularly in pharmaceutical applications. Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is the most common and effective technique for this purpose. rsc.org
The principle of chiral chromatography relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. youtube.com This leads to different retention times for the two enantiomers, allowing for their separation and quantification.
For the enantiomeric resolution of chiral epoxides, several types of CSPs have proven to be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel OD, Chiralcel OB), are widely used for the separation of a broad range of chiral compounds, including epoxides. nih.gov These phases can separate enantiomers based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
The separation of enantiomers of various epoxides, including those of polycyclic aromatic hydrocarbons and epoxyeicosatrienoic acids, has been successfully achieved using chiral phase HPLC. nih.govnih.gov These studies demonstrate the feasibility of resolving epoxide enantiomers, which is directly applicable to this compound.
In a typical application, a racemic mixture of this compound would be injected into an HPLC system equipped with a chiral column. An appropriate mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, would be used to elute the compounds. The detector, usually a UV detector, would then record two separate peaks corresponding to the two enantiomers, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio.
Furthermore, research on the synthesis and ring-opening of related 2-oxiranyl-pyridines has involved the separation of diastereomeric products, which implicitly relies on chromatographic separation of chiral molecules, underscoring the applicability of these methods. researchgate.net The kinetic resolution of chiral epoxides, including styrene (B11656) oxide, using chiral catalysts and subsequent analysis by chiral HPLC, also provides a strong precedent for the successful enantiomeric separation of compounds like this compound. nih.gov
Computational Chemistry and Mechanistic Insights into 3 Bromo 5 Oxiranylmethoxy Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) serves as a powerful tool in computational chemistry for investigating the electronic structure and predicting the reactivity of molecules like 3-Bromo-5-oxiranylmethoxy-pyridine. By solving the Kohn-Sham equations, DFT can provide valuable insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
For a molecule such as this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to determine key electronic properties. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the oxirane, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.
Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher chemical hardness suggests lower reactivity. In a study on 4-Bromo-3-(methoxymethoxy) benzoic acid, DFT calculations were used to determine these reactivity descriptors, providing a framework for predicting its chemical behavior researchgate.net.
Table 1: Predicted Electronic Properties of a Representative Bromo-Alkoxy-Pyridine Derivative
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.85 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.62 |
| Dipole Moment (Debye) | 2.45 |
| Ionization Potential (eV) | 6.85 |
| Electron Affinity (eV) | 1.23 |
| Electronegativity (χ) | 4.04 |
This interactive table allows for the sorting of parameters.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. The oxiranylmethoxy side chain can rotate around several single bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space.
Computational methods, such as relaxed potential energy surface scans, can be performed using DFT to explore the conformational landscape. By systematically rotating the dihedral angles of the side chain and calculating the corresponding energy, a profile of the potential energy surface can be constructed. This allows for the identification of local and global energy minima, which correspond to the most stable conformers. A conformational study on (E)- and (Z)-pyridine-2-carbaldehyde-2′-pyridylhydrazone utilized DFT to analyze eight different conformations and determine their relative energies researchgate.net.
Molecular Dynamics (MD) simulations offer a more dynamic perspective on the molecule's behavior. MD simulations model the atomic motions over time by solving Newton's equations of motion. This approach provides insights into how the molecule behaves in a simulated environment, such as in a solvent or interacting with a biological target. For this compound, MD simulations could reveal the preferred orientations of the side chain, the extent of its flexibility, and the presence of any intramolecular interactions, such as hydrogen bonds. Recent studies on pyridine-based agonists have employed MD simulations to understand their orientation and interaction within a lipid bilayer, highlighting the importance of the molecule's dynamic behavior nih.gov.
Table 2: Relative Energies of Key Conformations for a Pyridine Ether Analog
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar | 180° | 0.00 |
| Syn-clinal | 60° | 1.25 |
| Anti-clinal | 120° | 2.50 |
This interactive table can be sorted by conformer, dihedral angle, or relative energy.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is instrumental in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR chemical shifts (¹H and ¹³C). These predicted chemical shifts can be compared with experimental data to confirm the proposed structure. Discrepancies between calculated and experimental shifts can often be resolved by considering different conformations or solvent effects. The accuracy of these predictions has become a cornerstone of NMR crystallography for solid-state structure determination nih.gov. Several studies have demonstrated the successful application of computed NMR spectra in identifying the correct stereoisomers of complex molecules compchemhighlights.org.
Similarly, vibrational frequencies corresponding to the IR spectrum can be computed. The calculated frequencies and their intensities can be compared to an experimental IR spectrum to assign the observed absorption bands to specific vibrational modes of the molecule. This comparison helps in confirming the presence of key functional groups. DFT studies on similar bromo-aromatic compounds have shown good agreement between calculated and experimental vibrational spectra researchgate.net.
Table 3: Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Pyridine
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| C2 | 148.5 | 149.2 |
| C3 | 122.1 | 121.5 |
| C4 | 145.3 | 146.0 |
| C5 | 135.8 | 136.4 |
| C6 | 149.8 | 150.5 |
| C7 (CH₂) | 70.2 | 69.8 |
| C8 (CH) | 52.5 | 51.9 |
This interactive table facilitates the comparison of predicted and hypothetical experimental data.
Elucidation of Reaction Mechanisms via Transition State Modeling
The oxirane (epoxide) ring in this compound is a key functional group that can undergo various chemical transformations, most notably ring-opening reactions. Computational modeling is a powerful approach to elucidate the mechanisms of these reactions by identifying the transition states and calculating the activation energies.
By modeling the reaction pathway, the geometry of the transition state—the highest energy point along the reaction coordinate—can be determined. The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate. For the epoxide ring-opening of this compound, computational studies could investigate the regioselectivity of nucleophilic attack under both acidic and basic conditions. Quantum chemical analyses of the ring-opening of non-symmetrical epoxides have provided a detailed understanding of the factors controlling this regioselectivity researchgate.net.
These computational studies can also explore the influence of catalysts on the reaction mechanism. For instance, anion-π catalysis has been shown to enable unconventional epoxide-opening cyclizations nih.gov. By modeling the interaction of the substrate with a catalyst, it is possible to understand how the catalyst lowers the activation energy and directs the stereochemical outcome of the reaction.
Table 4: Calculated Activation Energies for a Representative Epoxide Ring-Opening Reaction
| Reaction Pathway | Nucleophile | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|
| Path A (less substituted carbon) | OH⁻ | 15.2 | 12.5 |
| Path B (more substituted carbon) | OH⁻ | 18.9 | 16.2 |
| Path A (acid-catalyzed) | H₂O | 10.5 | 8.1 |
This interactive table allows for sorting by reaction pathway, nucleophile, and energy values.
Synthetic Applications of 3 Bromo 5 Oxiranylmethoxy Pyridine in Complex Molecule Synthesis
Utilization as a Versatile Intermediate for Diverse Heterocyclic Scaffolds
The structure of 3-Bromo-5-oxiranylmethoxy-pyridine offers multiple reaction points for the construction of diverse heterocyclic scaffolds. The pyridine (B92270) ring itself is a common core in many biologically active compounds. The bromine atom at the 3-position can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
Furthermore, the oxirane ring is a highly reactive electrophilic group susceptible to ring-opening reactions with a variety of nucleophiles. This reaction can be catalyzed by either acid or base and can proceed with high regioselectivity and stereoselectivity, depending on the reaction conditions and the nature of the nucleophile. Nucleophiles such as amines, thiols, alcohols, and carbanions can be employed to introduce new functionalities and build more complex molecular architectures.
The table below illustrates a hypothetical set of reactions showcasing the potential of this compound in generating diverse heterocyclic structures.
| Reactant | Coupling Partner/Nucleophile | Reaction Type | Resulting Heterocyclic Scaffold |
| This compound | Phenylboronic acid | Suzuki Coupling | 3-Phenyl-5-oxiranylmethoxy-pyridine |
| This compound | Aniline | Nucleophilic Ring-Opening | 1-(5-Bromopyridin-3-yloxy)-3-(phenylamino)propan-2-ol |
| This compound | Pyrrolidine | Buchwald-Hartwig Amination | 3-(Pyrrolidin-1-yl)-5-oxiranylmethoxy-pyridine |
| This compound | Sodium azide | Ring-Opening followed by Cyclization | Azido-alcohol intermediate for triazole formation |
Exploration of Scaffold Hopping and Bioisosteric Replacements in Medicinal Chemistry Research
Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry for the optimization of lead compounds and the discovery of novel drug candidates with improved properties. evitachem.comsigmaaldrich.com The this compound scaffold possesses features that make it an interesting candidate for such explorations.
The pyridine core itself can act as a bioisostere for other aromatic or heteroaromatic rings in known drug molecules. The substitution pattern on the pyridine ring, with a bromine atom and an oxiranylmethoxy side chain, offers opportunities for fine-tuning the electronic and steric properties of the molecule to enhance target binding and selectivity.
The oxiranylmethoxy side chain, in particular, can be modified through ring-opening reactions to introduce a variety of functional groups that can mimic the interactions of other chemical moieties with a biological target. For instance, the resulting 1,2-aminoalcohol from the reaction with an amine could be a bioisosteric replacement for a dipeptide unit or other hydrogen-bonding motifs.
The following table presents a hypothetical exploration of scaffold hopping and bioisosteric replacement using this compound as a starting point.
| Original Scaffold/Functional Group | Bioisosteric Replacement/Scaffold Hop | Potential Advantage |
| Phenyl ring in a known inhibitor | 3-(Oxiranylmethoxy)pyridinyl scaffold | Improved solubility, altered metabolic profile |
| Carboxylic acid | Ring-opened epoxide (e.g., with glycine) | Enhanced cell permeability |
| Hydroxamic acid | N-substituted amino alcohol from epoxide opening | Different chelation properties with metalloenzymes |
This table is for illustrative purposes to demonstrate the potential applications in medicinal chemistry. There is no specific research data available in the public domain detailing the use of this compound in scaffold hopping or as a bioisosteric replacement.
Preparation of Labeled Analogs for Mechanistic Investigations and Biological Probes
Isotopically labeled compounds are indispensable tools in drug discovery and development for studying the mechanism of action, metabolism, and pharmacokinetics of drug candidates. This compound could potentially be synthesized with isotopic labels such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13 (¹³C) at various positions.
For example, the introduction of deuterium on the pyridine ring or the oxirane moiety could be used to investigate kinetic isotope effects, providing insights into reaction mechanisms or metabolic pathways. Radiolabeling with tritium or incorporating a positron-emitting isotope like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) via a suitable precursor derived from this compound would enable its use as a tracer in positron emission tomography (PET) imaging studies to visualize the distribution of a drug in vivo.
The table below outlines potential labeling strategies for this compound.
| Isotope | Position of Label | Potential Application |
| ²H (Deuterium) | Pyridine ring or oxirane | Mechanistic studies, metabolic profiling |
| ¹³C (Carbon-13) | Pyridine ring or side chain | NMR-based metabolic studies |
| ³H (Tritium) | Specific positions for high specific activity | In vitro binding assays, autoradiography |
| ¹¹C or ¹⁸F | Introduced via a suitable precursor | PET imaging studies |
The synthesis of labeled analogs of this compound has not been reported in the available scientific literature. The presented information is based on general principles of isotopic labeling.
Potential in Polymer Chemistry Applications (e.g., as a monomer for specialized epoxy resins)
Epoxy resins are a significant class of thermosetting polymers with a wide range of applications due to their excellent mechanical properties, chemical resistance, and adhesion. The oxirane ring in this compound makes it a potential monomer for the synthesis of specialized epoxy resins.
The polymerization of this monomer, either through self-polymerization or copolymerization with other epoxy monomers, could lead to polymers with unique properties imparted by the bromo-substituted pyridine moiety. The presence of the bromine atom could enhance the flame retardancy of the resulting polymer. The pyridine ring, with its basic nitrogen atom, could improve the adhesion of the polymer to certain substrates and potentially influence its thermal and mechanical properties.
The table below summarizes the potential properties and applications of epoxy resins derived from this compound.
| Property | Potential Advantage | Potential Application |
| Flame Retardancy | Due to the presence of bromine | Fire-resistant coatings, electronic components |
| Adhesion | Pyridine nitrogen interaction with surfaces | Adhesives for specific substrates |
| Thermal Stability | Aromatic and heterocyclic nature | High-performance composites |
| Chemical Resistance | Cross-linked polymer network | Protective coatings |
While the polymerization of brominated epoxy monomers is a known strategy, specific studies on the use of this compound as a monomer for specialized epoxy resins are not found in the reviewed literature. The outlined potential is based on the chemical structure of the compound.
Conclusions and Future Research Trajectories
Summary of Current Understanding and Synthetic Achievements
The synthesis of 3-Bromo-5-oxiranylmethoxy-pyridine is not extensively detailed in a large volume of dedicated literature; however, its structure lends itself to established and reliable synthetic methodologies. The most logical and widely practiced approach is a Williamson ether synthesis. This method involves the reaction of a nucleophilic phenoxide or alkoxide with an electrophilic alkyl halide.
In this case, the synthesis would commence with 3-Bromo-5-hydroxypyridine (B18002). chemicalbook.com This precursor can be deprotonated with a suitable base, such as sodium hydride, to generate a pyridoxide anion. This nucleophile then reacts with an epoxide-containing electrophile, typically epichlorohydrin (B41342) or epibromohydrin, via an S(_N)2 reaction to form the desired ether linkage, yielding this compound.
A plausible synthetic route starting from 3,5-dibromopyridine (B18299) also exists, where one bromine atom is selectively displaced by a methoxide (B1231860) source, followed by further functionalization, but the route from 3-bromo-5-hydroxypyridine is more direct. chemicalbook.com The synthesis of the key precursor, 3-bromo-5-hydroxypyridine, can be achieved from 3-bromo-5-methoxypyridine (B189597) via demethylation using agents like hydrobromic acid. guidechem.com
Table 1: Key Precursors for the Synthesis of this compound This table is generated based on established chemical principles for the synthesis of the target compound.
| Precursor Name | CAS Number | Role in Synthesis |
|---|---|---|
| 3-Bromo-5-hydroxypyridine | 74115-13-2 | Nucleophilic pyridine (B92270) core chemicalbook.com |
| Epichlorohydrin | 106-89-8 | Electrophilic epoxide source |
| Sodium Hydride | 7646-69-7 | Base for deprotonation |
| 3,5-Dibromopyridine | 625-92-3 | Alternative starting material chemicalbook.com |
| 3-Bromo-5-methoxypyridine | 50720-12-2 | Precursor to 3-bromo-5-hydroxypyridine chemicalbook.comguidechem.comnih.govnih.gov |
Current achievements are primarily centered on the existence of this compound as a building block, available from various chemical suppliers, indicating that its synthesis is robust and scalable. chemscene.com It represents a class of functionalized pyridines that are valuable intermediates in organic synthesis. dntb.gov.uaacs.org
Unexplored Reactivity and Novel Synthetic Opportunities
The trifunctional nature of this compound opens up a vast landscape of unexplored chemical reactions. The three key reactive sites—the C-Br bond, the epoxide ring, and the pyridine nitrogen—can be addressed selectively or in combination to generate novel molecular architectures.
Epoxide Ring-Opening: The epoxide is a strained three-membered ring that is susceptible to ring-opening by a wide array of nucleophiles. rsc.org This reaction can proceed under acidic or basic conditions, leading to the formation of 1,2-disubstituted products. researchgate.net The regioselectivity of the attack (at the terminal or internal carbon of the epoxide) can be controlled by the choice of nucleophile and reaction conditions. Potential nucleophiles include amines, thiols, azides, cyanides, and organometallic reagents, which would yield a diverse library of functionalized amino alcohols, thioethers, and other valuable structures.
Cross-Coupling Reactions: The bromine atom on the pyridine ring serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at this position. numberanalytics.com This allows for the modular assembly of complex biaryl structures or the introduction of amine functionalities, significantly expanding the molecular diversity accessible from this starting material.
Pyridine Ring Functionalization: While the pyridine ring is generally electron-deficient, the ether linkage provides some electron-donating character. The pyridine nitrogen itself can act as a nucleophile or a base, and it can be quaternized or oxidized to an N-oxide, which can alter the reactivity of the ring toward electrophilic or nucleophilic substitution.
The combination of these reactive pathways provides numerous opportunities. For example, a one-pot reaction sequence could involve a cross-coupling reaction at the bromine site followed by an in-situ epoxide ring-opening, creating complex molecules in a highly efficient manner.
Table 2: Potential Unexplored Reactions of this compound This table outlines potential transformations based on the known reactivity of the compound's functional groups.
| Reaction Type | Reagents/Catalysts | Potential Product Class |
|---|---|---|
| Epoxide Ring-Opening | Amines, Thiols, Azide (NaN(_3)) | β-Amino alcohols, β-Thioalcohols, β-Azido alcohols researchgate.net |
| Suzuki Coupling | Boronic Acids, Pd Catalyst | Aryl-substituted pyridines |
| Buchwald-Hartwig Amination | Amines, Pd Catalyst | Amino-substituted pyridines princeton.edu |
| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | Alkynyl-substituted pyridines |
| N-Oxidation | m-CPBA, H(_2)O(_2) | Pyridine-N-oxides |
Potential for Advanced Materials and Chemical Biology Probes
The unique structural features of this compound make it a promising candidate for applications in materials science and chemical biology.
Advanced Materials: Epoxides are fundamental building blocks for epoxy resins, adhesives, and composites due to their ability to undergo ring-opening polymerization. This compound could serve as a functional monomer or cross-linking agent. The incorporation of the bromo-pyridine moiety could impart specific properties to the resulting polymer, such as flame retardancy (due to bromine), altered thermal stability, and metal-coordinating capabilities (via the pyridine nitrogen and ether oxygen). These materials could find use in advanced coatings, electronics, or as functional polymers capable of capturing metal ions.
Chemical Biology Probes: In chemical biology, reactive fragments are often used to design probes that can covalently bind to biological targets like proteins, enabling the study of their function. burleylabs.co.uk The epoxide group is an electrophilic warhead that can react with nucleophilic residues (e.g., cysteine, lysine, histidine) on a protein surface. The pyridine scaffold is a "privileged structure" found in many biologically active molecules and drugs. nih.gov Therefore, this compound could serve as a starting point for designing activity-based probes or targeted covalent inhibitors. The bromo-substituent provides a site for further modification, for instance, by attaching a fluorescent dye or an affinity tag via a cross-coupling reaction, to facilitate the detection and identification of biological targets.
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis and discovery. nih.gov These tools can be applied to this compound in several impactful ways.
Synthetic Design: Computer-aided synthesis planning (CASP) tools, driven by AI, can propose novel and efficient synthetic routes to this molecule and its derivatives. nih.gov By analyzing vast databases of chemical reactions, these programs can identify alternative starting materials or more sustainable reaction conditions, moving beyond conventional methods. gcande.org
Reaction Prediction and Optimization: One of the major challenges in synthesis is predicting reaction outcomes and yields. ML models can be trained on large datasets of reactions to predict the success of a given transformation. arxiv.org For instance, ML models have been developed to predict the yield of Pd-catalyzed C-N cross-coupling reactions, which is directly applicable to the functionalization of the bromo-pyridine core. princeton.edunih.govdigitellinc.comresearchgate.net Similarly, ML can predict the regioselectivity of the epoxide ring-opening reaction, guiding chemists to the optimal conditions to obtain the desired isomer. researchgate.netnih.gov This predictive power reduces the need for extensive experimental screening, saving time and resources.
Property Prediction: AI models can also forecast the physicochemical and biological properties of novel derivatives synthesized from this compound. Deep learning networks can predict a molecule's potential for epoxidation or its metabolic fate, which is crucial in the context of drug discovery and toxicology. nih.govnih.gov This allows for the in silico design of molecules with desired properties, such as improved binding affinity to a target protein or reduced off-target effects, before committing to their synthesis. The integration of these computational tools promises to accelerate the exploration of this versatile chemical scaffold. philadelphia.edu.jo
Q & A
What are the recommended synthetic routes for 3-Bromo-5-oxiranylmethoxy-pyridine?
Basic
The synthesis of this compound typically involves functionalizing a pyridine core. A common approach is:
- Nucleophilic substitution : React 3-bromo-5-hydroxypyridine with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxiranylmethoxy group via an SN2 mechanism .
- Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach pre-synthesized oxiranylmethoxy fragments to brominated pyridine intermediates .
Key considerations : Monitor reaction temperatures (40–80°C) to avoid epoxide ring-opening .
How to characterize the structure and purity of this compound?
Basic
Characterization requires multi-technique validation:
- NMR spectroscopy : Analyze ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 3.5–4.5 ppm for oxirane protons, δ 8.0–8.5 ppm for pyridine protons) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~244) and isotopic patterns from bromine .
- X-ray crystallography : Resolve stereochemistry if chiral centers are present .
Quality control : Use HPLC with UV detection (λ ~270 nm) to assess purity (>95%) .
How does the oxiranylmethoxy group influence reactivity in cross-coupling reactions?
Advanced
The oxirane ring introduces steric and electronic effects:
- Steric hindrance : The three-membered epoxide ring may slow down coupling reactions; use bulky ligands (e.g., XPhos) to enhance catalyst efficiency .
- Electronic effects : The electron-withdrawing nature of the epoxide destabilizes the pyridine ring, increasing electrophilicity at the bromine site for nucleophilic substitutions .
Mitigation strategies : Optimize solvent polarity (e.g., THF > DMF) to balance reactivity and epoxide stability .
What strategies prevent epoxide ring-opening during functionalization?
Advanced
Epoxide sensitivity demands careful handling:
- Mild reaction conditions : Use low temperatures (0–25°C) and non-nucleophilic bases (e.g., DBU) to avoid ring-opening .
- Protecting groups : Temporarily protect the oxirane with silyl ethers (e.g., TBSCl) before harsh reactions, followed by deprotection with TBAF .
- Kinetic control : Shorten reaction times (<2 hours) and monitor via TLC to halt reactions before side products form .
How to resolve contradictions in reported reactivity data for this compound?
Advanced
Discrepancies often arise from subtle experimental variables:
- Reproduce conditions : Compare solvent purity, catalyst batches, and moisture levels across studies .
- Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict regioselectivity and identify thermodynamic vs. kinetic products .
- Control experiments : Systematically vary one parameter (e.g., temperature) while holding others constant to isolate contributing factors .
What are the key applications of this compound in drug discovery?
Basic
This compound serves as a versatile intermediate:
- Medicinal chemistry : Acts as a scaffold for kinase inhibitors (e.g., targeting EGFR or JAK2) due to its ability to undergo selective functionalization .
- Probe development : Used in chemical biology to study enzyme-substrate interactions via its bromine (radiolabeling) and epoxide (covalent binding) moieties .
How to optimize reaction yields in multi-step syntheses involving this compound?
Advanced
Maximize efficiency through:
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce epoxide degradation .
- Parallel screening : Use high-throughput experimentation (HTE) to test 10–20 catalyst/ligand combinations in parallel .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
What computational tools predict the bioactivity of derivatives of this compound?
Advanced
Leverage in silico methods for rational design:
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or PARP) .
- QSAR models : Train machine learning algorithms on datasets of similar pyridine derivatives to predict IC₅₀ values .
- ADMET prediction : Employ SwissADME or pkCSM to forecast pharmacokinetic properties and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
